Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification with methyl 4-formylbenzoate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: A Schiff base ester with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group.
Uniqueness
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its combination of a thiazolidinone ring and a benzoate ester, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N1O4S2 with a molar mass of approximately 371.43 g/mol. The structural complexity arises from the combination of a methoxyphenyl group and a thiazolidine moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. A study focusing on similar thiazolidine derivatives reported that compounds showed potent activity against various Gram-positive and Gram-negative bacteria, often outperforming conventional antibiotics like ampicillin .
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Escherichia coli | 0.004 | 0.008 |
Staphylococcus aureus | 0.015 | 0.030 |
Bacillus cereus | 0.015 | 0.030 |
Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli demonstrated the highest resistance among the tested strains .
Antifungal Activity
In addition to antibacterial effects, similar compounds have exhibited antifungal properties. The Minimum Inhibitory Concentration (MIC) values for antifungal activity ranged from 0.004 to 0.06 mg/mL, with certain derivatives showing excellent efficacy against fungi such as Trichoderma viride and moderate resistance in species like Aspergillus fumigatus .
The mechanism by which these compounds exert their biological effects likely involves interaction with bacterial cell wall synthesis or disruption of cellular metabolism through enzyme inhibition. The presence of the thiazolidine ring may facilitate interactions with thiol-containing proteins, thereby modulating their activity and leading to antimicrobial effects.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on various thiazolidine derivatives indicated that the compound's structure significantly influences its antibacterial potency. The most active derivative achieved an MIC as low as 0.004 mg/mL against E. coli, suggesting that structural modifications can enhance biological activity substantially .
- Comparative Analysis : In comparative studies, methyl derivatives were consistently more effective than their ethyl counterparts in inhibiting bacterial growth, highlighting the importance of substituent groups in enhancing antimicrobial properties .
Properties
Molecular Formula |
C19H15NO4S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15NO4S2/c1-23-15-9-7-14(8-10-15)20-17(21)16(26-19(20)25)11-12-3-5-13(6-4-12)18(22)24-2/h3-11H,1-2H3/b16-11- |
InChI Key |
OQUXARYYEBVOGF-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Origin of Product |
United States |
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